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tert-Amylbenzene

Cat. No.: B1361367
CAS No.: 2049-95-8
M. Wt: 148.24 g/mol
InChI Key: QHTJSSMHBLGUHV-UHFFFAOYSA-N
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Description

Overview and Significance in Contemporary Chemistry

Tert-Amylbenzene, a colorless organic liquid with a distinct aromatic odor, holds a significant position in modern chemical research and various industrial applications. ontosight.aicymitquimica.com Structurally, it is an aromatic hydrocarbon featuring a tert-amyl group, specifically a (1,1-dimethylpropyl) group, attached to a benzene (B151609) ring. ontosight.aicymitquimica.com This unique structure imparts specific chemical properties that make it a valuable intermediate and solvent in a range of synthetic processes. ontosight.aicymitquimica.com

The compound, also known by synonyms such as 2-methyl-2-phenylbutane and tert-pentylbenzene, is insoluble in water but miscible with organic solvents like alcohol and ether. ontosight.aivinatiorganics.com Its primary significance lies in its role as a crucial intermediate in the production of various chemicals. ontosight.aimarketresearchfuture.com Notably, it is a key precursor in the synthesis of 2-amyl anthraquinone (B42736), which is utilized as a catalyst in the large-scale production of hydrogen peroxide. vinatiorganics.comsolvay.comoup.com

Furthermore, this compound has found critical applications in the electronics industry as a component in the electrolyte of lithium-ion batteries, where it functions to prevent overcharging, thereby enhancing battery safety. vinatiorganics.comsolvay.comchemdad.com The pharmaceutical sector also utilizes this compound as a building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antifungal agent amorolfine. vinatiorganics.comsolvay.comgminsights.com Its utility extends to the fragrance and flavor industries and as a solvent in the production of dyes, resins, and plasticizers. ontosight.aimarketresearchfuture.com The growing demand in these key sectors underscores the compound's importance in contemporary chemistry and its contribution to various technological advancements. gminsights.comstratviewresearch.comgiiresearch.com

Historical Context of this compound Studies

The synthesis and study of this compound are rooted in the development of Friedel-Crafts alkylation reactions. Early research focused on the alkylation of benzene with various alkylating agents. A key technological challenge in the synthesis of this compound has been controlling the formation of isomers, particularly sec-amylbenzene, which can arise due to the isomerization of the tert-pentyl group under certain catalytic conditions. google.comgoogle.com

Traditional synthesis methods often employed Lewis acid catalysts like aluminum chloride (AlCl₃). google.comgoogle.com However, the poor solubility of AlCl₃ in the reaction medium could lead to localized high catalyst concentrations, promoting unwanted isomerization reactions. google.comgoogle.com Over the years, research has explored various catalytic systems to improve the selectivity and yield of this compound. This includes the use of mixed catalyst systems, such as aluminum chloride with ferric chloride (FeCl₃), which has been shown to reduce the formation of isomers and increase the yield to as high as 90%. google.com

More recent research has focused on developing environmentally benign and efficient heterogeneous catalyst systems, such as large-pore zeolites (e.g., ZSM-5, Beta, MCM-22, and USY), for the liquid-phase alkylation of benzene. oup.com These studies aim to overcome the drawbacks of homogeneous catalysts, such as handling difficulties, corrosion, and waste disposal issues. oup.com A significant milestone in the study of its thermodynamic properties was the experimental and theoretical investigation of the chemical equilibrium of interconversions of tert-amylbenzenes, which provided valuable data on their enthalpies of isomerization and transalkylation. acs.org A publication from 1952 details the synthesis, purification, and properties of t-Amylbenzene, indicating that research into this compound has been ongoing for a considerable period. acs.org

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, based on established research findings. The scope is strictly limited to the chemical nature, synthesis, and specific applications of this compound within the realm of advanced chemical research.

This research outline will delve into the fundamental chemical and physical properties of this compound, presenting key data in a clear and accessible format. It will also explore the established methods for its synthesis, with a particular focus on the catalytic processes and reaction conditions that influence product yield and purity.

A significant portion of this article will be dedicated to elucidating the role of this compound in various research and industrial applications. This includes its function as a chemical intermediate in the production of hydrogen peroxide and pharmaceuticals, as well as its emerging use in battery technology. The discussion will be supported by detailed research findings to provide an authoritative perspective on its utility.

This article explicitly excludes any information related to dosage, administration, or the safety and adverse effect profiles of this compound. The content is intended for a professional audience with a background in chemistry and is designed to be a concise yet comprehensive resource on the specified aspects of this important chemical compound.

Detailed Research Findings

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆
Molecular Weight 148.24 g/mol
Appearance Colorless liquid
Odor Aromatic
CAS Number 2049-95-8
Density 0.87 - 0.89 g/cm³
Boiling Point 188-203°C
Melting Point -25°C to -44.72°C
Refractive Index 1.4960
Solubility Insoluble in water; miscible with alcohol and ether

Sources: ontosight.aivinatiorganics.comchemdad.comnih.gov

Synthesis of this compound

The most common method for synthesizing this compound is the Friedel-Crafts alkylation of benzene. google.com This reaction typically involves an alkylating agent and a catalyst.

Alkylating Agents:

tert-amyl alcohol google.com

2-methyl-2-butene (B146552) oup.com

tert-pentyl chloride

Catalysts: The choice of catalyst is crucial for controlling the reaction and minimizing the formation of isomers.

Homogeneous Catalysts: Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), sulfuric acid (H₂SO₄), and boron trifluoride (BF₃) are traditionally used. oup.comgoogle.com Combining AlCl₃ and FeCl₃ has been shown to improve yield and reduce isomer content to less than 0.2%. google.com

Heterogeneous Catalysts: To address environmental and handling concerns associated with homogeneous catalysts, research has focused on solid acid catalysts like large-pore zeolites (Beta, ZSM-5, MCM-22, USY). oup.com These offer the advantages of being non-corrosive and reusable. oup.com

Reaction Conditions: The reaction is typically carried out at low temperatures, often between 0-5°C, to control the exothermic reaction and prevent side reactions. google.com The molar ratio of the reactants and catalyst is also a critical parameter to optimize for high yield and purity. google.com For instance, a patented method specifies a molar ratio of alkylating agent to benzene to catalyst of 1:4-15:0.05-1.5. google.com

Applications in Advanced Chemical Research

This compound's unique properties make it a valuable compound in several areas of advanced research and industry.

Hydrogen Peroxide Production: It is a vital intermediate for producing 2-amyl anthraquinone (AAQ). vinatiorganics.comsolvay.com AAQ serves as a catalyst in the anthraquinone process, the most common method for manufacturing hydrogen peroxide. vinatiorganics.comoup.com

Lithium-Ion Batteries: In the field of energy storage, this compound is used as an electrolyte additive in lithium-ion batteries. vinatiorganics.comchemdad.com It acts as an overcharge protection agent, preventing the battery from overheating and potentially catching fire or exploding. vinatiorganics.comsolvay.com

Pharmaceutical Synthesis: The compound is a key starting material for the synthesis of certain active pharmaceutical ingredients (APIs). vinatiorganics.comsolvay.com A notable example is its use in the production of amorolfine, an antifungal drug. solvay.comgminsights.com High-purity grades of this compound (up to 99.5%) can simplify the pharmaceutical manufacturing process by eliminating the need for further purification steps. solvay.com

Solvent and Chemical Intermediate: Due to its solvent properties and low vapor pressure, this compound is used as a solvent in various chemical reactions and in the synthesis of fine chemicals, dyes, fragrances, and resins. ontosight.aimarketresearchfuture.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B1361367 tert-Amylbenzene CAS No. 2049-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutan-2-ylbenzene
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InChI

InChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHTJSSMHBLGUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16
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DSSTOX Substance ID

DTXSID7051848
Record name tert-Pentylbenzene
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Molecular Weight

148.24 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name tert-Amylbenzene
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CAS No.

2049-95-8
Record name tert-Amylbenzene
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Synthesis and Advanced Preparative Methodologies of Tert Amylbenzene

Catalytic Alkylation Reactions for tert-Amylbenzene Synthesis

Catalytic alkylation stands as the cornerstone for producing this compound (TAB). This process involves the reaction of an aromatic substrate, in this case, benzene (B151609), with an alkylating agent in the presence of a catalyst. The primary industrial route is the acid-catalyzed Friedel-Crafts alkylation, which can be performed using various tert-amyl precursors. researchgate.netresearchgate.net

The Friedel-Crafts alkylation is a classic and widely utilized method for attaching an alkyl group to an aromatic ring. researchgate.net For the synthesis of this compound, this involves reacting benzene with a suitable five-carbon (amyl) precursor that can generate a tert-amyl carbocation. Common precursors include tert-amyl alcohol, isoprene, and tert-pentane chloride. researchgate.netgoogle.com The choice of precursor and catalyst significantly influences the reaction's efficiency and the purity of the final product. A key challenge in this synthesis is controlling the formation of isomers, such as sec-amylbenzene, which can arise from rearrangement of the tert-amyl carbocation, particularly with highly active catalysts like aluminum trichloride (B1173362). google.compatsnap.com

Tert-amyl alcohol (2-methyl-2-butanol) is a frequently used alkylating agent for the synthesis of this compound. chemicalbook.com The reaction proceeds via the protonation of the alcohol by an acid catalyst, followed by the loss of a water molecule to form the requisite tert-amyl carbocation, which then alkylates the benzene ring.

A variety of acid catalysts are effective for this transformation. A patented method describes the use of a mixed Lewis acid catalyst system comprising aluminum trichloride (AlCl₃) and iron(III) chloride (FeCl₃). google.com This approach is designed to mitigate some of the drawbacks associated with using AlCl₃ alone, such as excessive isomerization. google.com By maintaining a low reaction temperature (0-5°C), the reaction rate can be controlled, leading to high yields and purity. google.com In one large-scale example, reacting benzene with tert-amyl alcohol at 0-5°C for 6 hours using an AlCl₃/FeCl₃ catalyst resulted in a this compound yield of 90% with an isomer content of less than 0.2%. chemicalbook.comgoogle.com

Table 1: Synthesis of this compound using tert-Amyl Alcohol

Reactants Catalyst Molar Ratio (Benzene:Alcohol:AlCl₃:FeCl₃) Temperature Time Yield Isomer Content
Benzene, tert-Amyl Alcohol AlCl₃, FeCl₃ 6.53 : 1 : 0.15 : 0.38 0-5°C 6 h 90% <0.2%

Data sourced from patent CN101607863A. google.com

The use of tert-pentane chloride (2-chloro-2-methylbutane) for alkylating benzene represents the classic Friedel-Crafts approach, first reported in 1887. rsc.orgbeilstein-journals.org In this reaction, a Lewis acid catalyst, such as aluminum trichloride, coordinates with the chlorine atom, facilitating the formation of the tert-amyl carbocation.

To improve selectivity and control over the reaction, alternative Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) have been employed. patsnap.com A patented two-step synthesis method aims to reduce the formation of isomers by first converting tert-amyl alcohol to tert-pentane chloride via a substitution reaction with a haloid acid (e.g., hydrochloric acid). patsnap.com The resulting tert-pentane chloride is then used to alkylate benzene under vacuum at temperatures between -10 and 40°C, using ZnCl₂ or FeCl₃ as the catalyst. patsnap.com This controlled process is reported to yield a product with high selectivity for this compound. patsnap.com

Table 2: Two-Step Synthesis of this compound via tert-Pentane Chloride

Step Reactants Reagent/Catalyst Temperature Yield (Intermediate/Product)
1 tert-Amyl Alcohol Concentrated Hydrochloric Acid 20°C 98.0% (tert-Amyl Chloride)
2 Benzene, tert-Amyl Chloride Zinc Chloride (ZnCl₂) 5°C High Selectivity (Data not quantified)

Data sourced from patent CN109678644A. patsnap.com

The synthesis of this compound via Friedel-Crafts alkylation traditionally relies on homogeneous catalysis, where the catalyst is in the same phase as the reactants. researchgate.net Commonly used homogeneous catalysts include Brønsted acids like sulfuric acid and Lewis acids such as aluminum trichloride and iron(III) chloride. rsc.org These catalysts are effective in promoting the formation of the electrophilic alkylating species. While widely used, these conventional acid catalysts are often corrosive, and their use can generate substantial amounts of acidic waste, posing environmental concerns and requiring neutralization steps that add to the process complexity. researchgate.netrsc.org

Friedel-Crafts Alkylation of Benzene with Tert-Amyl Precursors

Homogeneous Catalysis in Friedel-Crafts Alkylation
Aluminum Trichloride (Lewis Acid) Catalysis

The Friedel-Crafts alkylation of benzene using an alkylating agent in the presence of a Lewis acid catalyst is a conventional method for synthesizing this compound. unacademy.com Aluminum trichloride (AlCl₃) is a commonly employed catalyst in this process. unacademy.commasterorganicchemistry.com The reaction typically involves reacting benzene with an alkylating agent like tert-amyl alcohol or tert-amyl chloride. patsnap.com

A key challenge in using AlCl₃ is its high activity, which can lead to rapid, localized reactions. patsnap.com This can result in the rearrangement of the tert-amyl group, forming sec-amylbenzene isomers and consequently reducing the yield of the desired product. patsnap.com The poor solubility of AlCl₃ in the reaction medium can exacerbate this issue, leading to high local catalyst concentrations that promote isomerization. google.com To mitigate these side reactions, the process is often carried out at low temperatures, for instance, between 0-5°C.

One approach to control the reaction involves the gradual addition of the Lewis acid catalyst to a mixture of benzene and the alkylating agent while maintaining a controlled temperature. google.com In a specific example, tert-amyl alcohol is first converted to tert-amyl chloride, which is then reacted with benzene in the presence of AlCl₃. patsnap.com Another variation involves using a mixture of AlCl₃ and ferric chloride as the catalyst system, which has been reported to improve the yield of this compound to 90% with minimal isomer formation (<0.2%). google.comchemicalbook.com

Table 1: Influence of Catalyst on this compound Synthesis
Catalyst SystemAlkylating AgentTemperature (°C)Yield (%)Isomer Content (%)Reference
AlCl₃tert-Amyl Alcohol0-5--
AlCl₃tert-Amyl Chloride--10-18 google.com
AlCl₃ / FeCl₃tert-Amyl Alcohol0-590<0.2 google.com

Data compiled from various research sources.

Boron Trifluoride Catalysis

Boron trifluoride (BF₃) is another Lewis acid that can be utilized as a catalyst in the Friedel-Crafts alkylation of benzene to produce this compound. oup.comgoogle.com It is often used in combination with other substances. For instance, a mixture of hydrofluoric acid and boron trifluoride has been employed as a catalyst for the reaction of phthalic anhydride (B1165640) with this compound at low temperatures, ranging from -60°C to -20°C. google.com Research has also explored the use of boron trifluoride etherate, which demonstrated high efficiency in certain alkylation reactions, completing within minutes. beilstein-journals.org The effectiveness of BF₃ as a catalyst in these reactions is part of a broader investigation into various Lewis acids for organic synthesis. rsc.org

Ferric Chloride Catalysis

Ferric chloride (FeCl₃) serves as a Lewis acid catalyst in the Friedel-Crafts alkylation process for synthesizing this compound. oup.comunacademy.commasterorganicchemistry.com It can be used as an alternative to the more reactive aluminum trichloride to better control the reaction and minimize the formation of undesired isomers. acs.org

In one patented method, this compound is synthesized by reacting a halopentane intermediate with benzene using either zinc chloride, ferric chloride, or a mixture of the two as the catalyst. patsnap.com This process is conducted under a vacuum at temperatures ranging from -10 to 40°C. patsnap.com Another approach describes the use of a mixed catalyst system of ferric chloride and aluminum trichloride. google.comchemicalbook.com By carefully controlling the proportions of AlCl₃ and FeCl₃ and maintaining a low reaction temperature (0-5°C), a high yield of this compound (90%) with a very low isomer content (less than 0.2%) can be achieved. google.com This indicates that the combination of these two Lewis acids can effectively suppress the rearrangement of the tert-amyl group. google.com

Studies have shown that the choice of catalyst can significantly influence the product distribution. For example, the alkylation of benzene with 2-chloro-2,3-dimethylbutane (B1595545) yields a secondary hexylbenzene (B86705) in the presence of AlCl₃, while the tertiary hexylbenzene is the main product when FeCl₃ is used. acs.orgresearchgate.net This highlights the role of ferric chloride in promoting the formation of the tertiary alkylbenzene isomer. acs.org

Heterogeneous Catalysis in Friedel-Crafts Alkylation

In the pursuit of more environmentally friendly and sustainable chemical processes, heterogeneous catalysts have emerged as a promising alternative to traditional homogeneous Lewis acids for the synthesis of this compound. oup.com

Zeolites, which are microporous aluminosilicates, have been successfully employed as catalysts in the clean production of other alkylbenzenes like cumene (B47948) and ethylbenzene, replacing corrosive and waste-generating catalysts such as phosphoric acid and AlCl₃. oup.comacs.org This success has spurred research into their application for this compound synthesis. oup.com The liquid-phase alkylation of benzene with 2-methyl-2-butene (B146552) over large-pore zeolite catalysts is an active and selective route for producing this compound, representing an environmentally friendly approach. oup.comresearchgate.netoup.combioon.com

Large-pore zeolites with 12-membered rings, such as ZSM-5, Beta, MCM-22, and USY, have shown promise for the selective formation of this compound. oup.com These zeolites are typically mixed with a binder like γ-Al₂O₃ and shaped into particles for use in fixed-bed reactors. oup.com The development of these catalysts is part of a broader effort to create greener synthesis methods that reduce waste and environmental impact. sciopen.comgoogle.com

The alkylation of aromatic compounds over zeolite catalysts occurs on acid sites located on the catalyst's surface. researchgate.net In the case of zeolites like MWW (MCM-22), the alkylation of benzene with olefins is understood to happen on the outer surface, specifically at acid sites within semi-cavities. researchgate.net The mechanism involves the interaction of the reactants with these acid sites, leading to the formation of the alkylated product. The bulky nature and higher polymerization reactivity of amylenes compared to smaller olefins like ethylene (B1197577) and propylene (B89431) present unique challenges in controlling the product distribution and minimizing side reactions. oup.com The structure of the zeolite, including its pore size and the nature of its acid sites, plays a crucial role in determining the selectivity of the reaction towards this compound. researchgate.net

Zeolite Catalysts for Environmentally Benign Synthesis

Side-Chain Alkylation of Cumene with Ethylene

An alternative industrial method for producing this compound involves the side-chain alkylation of cumene with ethylene. This process is typically carried out over a solid superbase catalyst, such as K/KOH/γ-Al₂O₃. researchgate.netdntb.gov.ua This method offers high selectivity and conversion rates under optimized conditions. dntb.gov.ua

Research has shown that the conversion of cumene and the selectivity towards this compound are influenced by reaction parameters such as temperature, pressure, and reaction time. researchgate.netdntb.gov.ua An increase in reaction temperature and ethylene pressure generally leads to a higher conversion of cumene to tert-pentylbenzene. researchgate.netdntb.gov.ua Optimal conditions have been identified as a reaction temperature of 55°C, a pressure of 0.45 MPa, and a reaction time of 30 minutes, achieving a cumene conversion of 99.8% and a selectivity for this compound of 97.9%. dntb.gov.ua The primary by-products of this reaction are other benzene derivatives resulting from side reactions like excessive alkylation or disproportionation of the raw materials. researchgate.net

Table 2: Effect of Reaction Conditions on Side-Chain Alkylation of Cumene
ParameterConditionCumene Conversion (%)This compound Selectivity (%)Reference
Temperature55°C99.897.9 dntb.gov.ua
Pressure0.45 MPa99.897.9 dntb.gov.uaresearchgate.net
Reaction Time30 min99.897.9 dntb.gov.ua
CatalystK/KOH/γ-Al₂O₃99.897.9 researchgate.netdntb.gov.ua

Data represents optimized conditions from cited research.

Solid Superbase Catalysts in Side-Chain Alkylation

A notable advanced method for this compound synthesis involves the side-chain alkylation of cumene with ethylene, utilizing a solid superbase catalyst. google.com This approach circumvents some of the issues associated with direct Friedel-Crafts alkylation of benzene. Researchers have successfully employed a K/KOH/γ-Al2O3 solid superbase catalyst for this transformation. google.com This catalytic system facilitates the reaction between cumene and ethylene, leading to the formation of this compound with high conversion and selectivity. google.com The use of a solid catalyst is advantageous as it can simplify separation processes and potentially be recycled, aligning with principles of green chemistry. google.com The reaction proceeds via the alkylation of the cumene side-chain, offering a different mechanistic pathway compared to the direct alkylation of the benzene ring. google.comacs.org

Optimization of Reaction Conditions for Selectivity and Conversion

The efficiency of this compound synthesis is highly dependent on the precise control of reaction conditions. rsc.org In the side-chain alkylation of cumene with ethylene over a K/KOH/γ-Al2O3 solid superbase catalyst, extensive research has been conducted to identify the optimal parameters. google.com

Studies have shown that increasing reaction temperature and ethylene pressure generally leads to a higher conversion of cumene. google.com Through systematic single-factor testing, optimal conditions have been determined to achieve exceptional results. For instance, a cumene conversion of 99.8% and a selectivity towards this compound of 97.9% have been achieved. google.com These results were obtained under the conditions summarized in the table below.

Optimized Reaction Conditions for Cumene Alkylation

Parameter Optimal Value
Catalyst K/KOH/γ-Al2O3
Catalyst Concentration 4 wt%
Reaction Temperature 55°C
Reaction Pressure 0.45 MPa
Reaction Time 30 minutes

Data derived from a study on the side-chain alkylation of cumene and ethylene. google.com

This level of optimization demonstrates the capability to achieve directional conversion with high efficiency, showcasing the flexibility of the catalytic reaction with respect to temperature, pressure, and time. google.com

Control of Isomer Content in this compound Synthesis

A critical challenge in the production of this compound is controlling the formation of isomers, which can significantly impact the purity and utility of the final product. masterorganicchemistry.com

Challenges of Isomerization in Alkylation Reactions

Traditional Friedel-Crafts alkylation of benzene to produce this compound is often plagued by isomerization. masterorganicchemistry.compatsnap.com When using representative catalysts like aluminum chloride (AlCl3), the tert-pentyl carbocation intermediate is prone to rearrangement, leading to the formation of undesired isomers such as sec-amylbenzene. masterorganicchemistry.comsielc.com This issue is exacerbated by the poor solubility of AlCl3 in the reaction system, which can cause high local catalyst concentrations and promote further isomerization. masterorganicchemistry.com In laboratory-scale experiments using AlCl3 or mixed aluminum chloride/sulfuric acid catalysts, the content of sec-amylbenzene isomers in the product can reach as high as 10-18%. masterorganicchemistry.com This carbocation rearrangement is a well-known limitation of Friedel-Crafts alkylation, making the synthesis of specific alkylbenzenes challenging. patsnap.com

Strategies for High Selectivity to this compound

To obtain high-purity this compound, various strategies have been developed to suppress isomerization. One effective approach involves a two-step synthesis. google.com First, tert-amyl alcohol is reacted with a haloacid (like hydrochloric acid) to form a tert-amyl halide intermediate. google.comacs.org This intermediate is then used in a Friedel-Crafts alkylation reaction with benzene under controlled conditions. google.com

Another strategy focuses on the reaction procedure itself. By adding the alkylating agent (such as tert-amyl alcohol or chloro-tert-pentane) to the benzene first and ensuring they are well-mixed before gradually adding the catalyst, local concentration spikes can be minimized. masterorganicchemistry.com Further control is achieved by maintaining specific temperature ranges during catalyst addition (0–50 °C) and subsequent reaction (0–85 °C), followed by a defined insulation period of 1 to 8 hours. masterorganicchemistry.com By implementing such methods, the isomer content in the final product can be significantly reduced to below 3%. masterorganicchemistry.com A specific patented process reports achieving a this compound yield of 90% with an isomer content of less than 0.2% by using a mixed catalyst system of AlCl3 and FeCl3 and carefully controlling the reaction temperature at 0-5 °C. solvay.comresearchgate.net

Impact of Catalyst Choice on Isomer Ratio

The choice of catalyst is arguably the most critical factor influencing the isomer ratio in this compound synthesis. masterorganicchemistry.com While traditional Lewis acids like aluminum chloride (AlCl3) are effective for alkylation, their high activity often promotes isomerization. masterorganicchemistry.comgoogle.com

To mitigate this, researchers have explored alternative and mixed catalyst systems. The use of liquid Lewis acids such as tin tetrachloride (SnCl4), titanium tetrachloride, or antimony pentachloride, when added dropwise to a pre-mixed solution of benzene and the alkylating agent, has been shown to reduce isomer formation to below 3%. masterorganicchemistry.com In one example, using anhydrous stannic chloride as the catalyst resulted in a product with 98.1% this compound and only 1.4% sec-amylbenzene. masterorganicchemistry.com

A combination of Lewis acids can also be highly effective. A process utilizing both AlCl3 and ferric chloride (FeCl3) as the catalyst system dramatically reduces the formation of sec-amylbenzene isomers, achieving an isomer content of less than 0.2%. solvay.comresearchgate.net This demonstrates that a less active or a more selective catalyst system can significantly improve the purity of the desired product by minimizing carbocation rearrangements. The table below compares the product composition resulting from different catalyst choices, highlighting the profound impact of the catalyst on selectivity.

Effect of Catalyst on Isomer Content in this compound Synthesis

Catalyst System This compound Content (%) sec-Amylbenzene Content (%) Source(s)
Aluminum Chloride (AlCl3) 87.3 12.1 masterorganicchemistry.com
Aluminum Chloride/Sulfuric Acid ~82-90 ~10-18 masterorganicchemistry.com
Anhydrous Stannic Chloride (SnCl4) 98.1 1.4 masterorganicchemistry.com

| AlCl3 and FeCl3 | >99 | <0.2 | solvay.comresearchgate.net |

Purification Techniques for Research-Grade this compound

Achieving research-grade purity for this compound, often defined as ≥99%, requires effective purification techniques to remove unreacted starting materials, catalyst residues, and isomeric byproducts. acs.org Companies like Solvay produce multiple grades, including an "ultrapure" grade with purity as high as 99.5%, indicating the use of advanced purification protocols.

The primary method for purifying crude this compound is distillation. masterorganicchemistry.comresearchgate.net After the initial reaction, the mixture is typically washed with water and sometimes a mild alkali solution to remove the acid catalyst and other water-soluble impurities. masterorganicchemistry.comacs.org The organic layer is then separated and dried. researchgate.net

Fractional distillation under reduced pressure (vacuum distillation) is a crucial step. masterorganicchemistry.com This technique allows for the separation of components with different boiling points. Unreacted benzene is typically distilled off first under atmospheric pressure, followed by vacuum rectification of the concentrated solution to isolate the this compound product. masterorganicchemistry.comresearchgate.net This process can yield purities ranging from 93% to over 99%. masterorganicchemistry.com The separation can be challenging due to the close boiling points of the isomers, requiring efficient distillation columns and careful control of reflux ratios. google.com

For achieving the highest purity required for research or specialized applications like battery electrolytes, more advanced techniques may be employed. acs.org High-Performance Liquid Chromatography (HPLC) is a scalable method that can be used for the isolation of impurities in preparative separation, effectively separating closely related isomers like m-Di-tert-amylbenzene. solvay.com While not commonly detailed in synthesis literature, chromatographic methods offer a pathway to separate residual isomers and other minor impurities that are difficult to remove by distillation alone, thus achieving research-grade quality. sielc.com

Advanced Distillation and Rectification Methods

Following the primary synthesis of this compound, the crude product contains unreacted starting materials, catalysts, and isomeric byproducts. Advanced distillation and rectification methods are critical for isolating the desired compound and achieving the required purity. The principal technique employed is vacuum distillation, also referred to as rectification under vacuum. google.com This method is advantageous as it allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal degradation.

The process typically involves a multi-step distillation sequence. Initially, lower-boiling point components, such as the unreacted benzene solvent, are removed. google.comchemicalbook.com This is often performed under atmospheric pressure, with still temperatures reaching up to 120°C. google.com Following the removal of the solvent, the concentrated solution containing this compound is subjected to rectification under reduced pressure. google.comgoogle.com This step separates the this compound from residual starting materials and, crucially, from structurally similar isomers like sec-amylbenzene, which are common byproducts of Friedel-Crafts alkylation reactions. google.com

Controlling the formation of isomers during synthesis is a key technological challenge, as their boiling points are often close to that of this compound, making separation difficult. google.comgoogle.com The combination of optimized reaction conditions and efficient vacuum rectification is essential for minimizing the content of these impurities. Research and patented processes demonstrate that vacuum distillation can significantly reduce isomer content to as low as 0.2-3%. google.comgoogle.com For instance, one process describes distilling the final product at temperatures between 60°C and 150°C under negative pressure to achieve purities ranging from 93% to 99.8%. google.com Another large-scale method details removing benzene under normal pressure before distilling the final product under reduced pressure to achieve a purity of 99.4%. chemicalbook.com

The table below summarizes findings from various synthesis and purification processes employing distillation.

Distillation MethodConditionsResulting Purity of this compoundIsomer Content (sec-Amylbenzene)Source
Rectification under vacuumDistillation of benzene, followed by vacuum distillation of concentrate.98.1%1.4% google.com
Underpressure distillationDistillation after hydrolysis and washing.>99.1%Not specified google.com
Normal and Reduced Pressure Distillation1. Distill off pure benzene (normal pressure). 2. Distill product (reduced pressure).>99.4%Not specified chemicalbook.com
Distillation and Negative Pressure Distillation1. Distill off toluene (B28343) (35-120°C). 2. Distill product (60-150°C).93% - 99.8%Not specified google.com

Chromatographic Purification for High Purity

For applications demanding exceptionally high purity levels, such as in pharmaceuticals or electronics, chromatographic techniques are employed. solvay.com While distillation is effective for bulk purification, chromatography offers superior resolution for separating trace impurities and closely related isomers. These methods are also fundamental for the analytical verification of purity.

Gas Chromatography (GC) is primarily used for the analysis of this compound purity. google.com It allows for the precise quantification of the main product and the detection of isomers and other byproducts. google.comgoogle.com The figures obtained from GC analysis are critical for validating the effectiveness of the synthesis and distillation processes. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of alkylbenzenes. researchgate.net Reverse-phase (RP) HPLC methods are particularly suitable. sielc.com For instance, the separation of related compounds like o-Di-tert-amylbenzene has been demonstrated using RP-HPLC, and these methods are noted to be scalable, meaning they can be adapted from analytical-scale to preparative-scale for the isolation of highly pure substances. sielc.com The use of specific columns, such as C18 columns, can be optimized for the separation of this compound from its impurities.

The table below outlines the application of these chromatographic methods in the context of this compound purification and analysis.

Chromatographic MethodPrinciplePrimary Application for this compoundKey Findings/NotesSource
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase in a heated column.Purity analysis and quantification of isomer content.Routinely used to confirm product purity post-synthesis, with results showing isomer content can be controlled. google.comgoogle.com
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.High-purity separation and analysis.Reverse-phase methods are effective for alkylbenzenes. Methods are scalable for preparative purification to isolate impurities. researchgate.netsielc.com
Ultra-High-Performance Liquid Chromatography (UPLC)An advancement of HPLC using smaller particle columns for higher resolution and speed.High-resolution purity analysis.Mentioned as a technique for optimizing chromatographic separation using, for example, C18 columns.

Mechanistic Organic Chemistry and Reaction Pathways of Tert Amylbenzene

Electrophilic Aromatic Substitution Reactions

While the benzene (B151609) ring of tert-amylbenzene can undergo electrophilic aromatic substitution, this article focuses on reactions occurring at the alkyl substituent, specifically at the benzylic position.

Halogenation at the Benzylic Position

The carbon atom directly attached to the benzene ring is termed the benzylic carbon. libretexts.org The hydrogen atoms on this carbon are particularly susceptible to substitution reactions under radical conditions. libretexts.orgorgoreview.com This heightened reactivity is attributed to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

Benzylic halogenation is typically achieved using reagents that generate halogen radicals, such as N-bromosuccinimide (NBS), in the presence of light or a radical initiator like peroxide. orgoreview.comntu.edu.sg NBS is often preferred over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.com

The mechanism for benzylic bromination using NBS proceeds through a free-radical chain reaction: orgoreview.commasterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or by the action of light on a small amount of Br₂ present, forming bromine radicals (Br•). libretexts.orgorgoreview.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This step is favored because it forms a resonance-stabilized benzylic radical. orgoreview.compw.live This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the benzylic bromide and another bromine radical, which continues the chain. orgoreview.comlibretexts.org

Termination: The reaction terminates when two radical species combine. orgoreview.com

It is important to note that for benzylic halogenation to occur, there must be at least one hydrogen atom at the benzylic position. libretexts.org In the case of this compound (2-methyl-2-phenylbutane), the benzylic carbon is a tertiary carbon with one benzylic hydrogen, making it a suitable substrate for this reaction.

Reaction Step Description
InitiationFormation of bromine radicals (Br•) from a radical initiator or light.
PropagationAbstraction of a benzylic hydrogen by Br• to form a resonance-stabilized benzylic radical, followed by reaction with Br₂.
TerminationCombination of two radical species to end the chain reaction.

Oxidation Reactions at the Benzylic Position

Similar to halogenation, the benzylic position of alkylbenzenes is susceptible to oxidation. Strong oxidizing agents can convert the alkyl side chain into a carboxylic acid group. numberanalytics.comntu.edu.sg

When an alkylbenzene is treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic or alkaline conditions and heat, the entire alkyl side chain is oxidized to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.orgstackexchange.com Regardless of the length of the alkyl chain, the product is benzoic acid or a substituted benzoic acid. libretexts.orglibretexts.org

The reaction mechanism for the oxidation of alkylbenzenes with KMnO₄ is complex but is believed to involve the initial abstraction of a benzylic hydrogen atom, forming a benzylic radical. stackexchange.commasterorganicchemistry.comiosrjournals.org This radical is then further oxidized. Compounds lacking a benzylic hydrogen, such as tert-butylbenzene, are resistant to this oxidation reaction. libretexts.orgntu.edu.sgdoubtnut.com Since this compound possesses a benzylic hydrogen, it can be oxidized to benzoic acid.

Oxidizing Agent Condition Product
Potassium Permanganate (KMnO₄)Acidic or alkaline, heatBenzoic Acid

Rearrangement Processes of tert-Amyl Moieties

The carbon skeleton of the tert-amyl group attached to the benzene ring can undergo rearrangement under certain catalytic conditions.

Aluminum Chloride Catalyzed Rearrangement of tert-Pentylbenzene

Research has shown that in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), tert-pentylbenzene (another name for this compound) can undergo rearrangement. orcid.orggoogle.comresearchgate.net Specifically, the aluminum chloride-catalyzed reaction of tert-pentylbenzene can lead to the formation of 2-methyl-3-phenylbutane. orcid.orgkau.edu.salookchem.com This rearrangement likely proceeds through a series of carbocation intermediates, involving hydride and methyl shifts to achieve a more stable carbocation before re-aromatization. The presence of co-catalysts or specific reaction conditions can influence the extent and nature of these rearrangements.

Isomerization and Transalkylation Equilibria of tert-Amylbenzenes

The isomerization and transalkylation of this compound are significant reactions, particularly in the context of its synthesis and industrial application. During Friedel-Crafts alkylation, the tert-amyl carbocation can rearrange to more stable secondary or primary carbocations, leading to the formation of various isomers. google.comgoogle.com The key challenge in the synthesis of this compound is controlling the formation of these isomers. google.comgoogle.com Studies have investigated the chemical equilibrium of the mutual interconversions of tert-amylbenzenes. researchgate.netacs.orgfigshare.com In the presence of strong Lewis acids, this compound can undergo rapid and complete conversion into more thermodynamically stable isomers such as 2,2-dimethylpropylbenzene and 1,2-dimethylpropylbenzene via a hydride abstraction process. acs.org Transalkylation of tert-pentylbenzene has been observed to proceed more rapidly than that of sec-pentylbenzene. acs.org

The choice of catalyst profoundly influences the isomerization and transalkylation equilibria of tert-amylbenzenes. The catalytic system's activity determines the extent of isomeric conversions. acs.org

Lewis Acids: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly active and can aggravate isomerization. google.comgoogle.com The poor solubility of AlCl₃ can lead to localized areas of high catalyst concentration, further promoting the formation of sec-amylbenzene isomers. google.com To mitigate this, mixed catalytic systems, such as a combination of AlCl₃ and iron(III) chloride (FeCl₃), have been developed to reduce unwanted isomerization and improve the yield of this compound. google.com Other Lewis acids like zinc chloride (ZnCl₂) and FeCl₃ have been used to achieve high selectivity for the desired product. patsnap.com A mixture of AlCl₃ and nitromethane (B149229) (CH₃NO₂) has been shown to facilitate transalkylation without causing isomerization of the substituent's carbon skeleton. acs.org

Ionic Liquids: Chloroaluminate ionic liquids (CILs) have been successfully employed as catalysts to study the chemical equilibrium of this compound interconversions in a controlled manner. researchgate.netacs.orgfigshare.com These studies were conducted over a temperature range of 286–423 K, allowing for precise thermodynamic analysis. researchgate.netfigshare.com The acidity of these ionic liquids can be tuned, providing a significant advantage over traditional catalysts. acs.org

Table 1: Influence of Different Catalytic Systems on this compound Reactions

Catalytic SystemObserved EffectReference(s)
Aluminum Chloride (AlCl₃)High activity promotes significant isomerization to sec-amylbenzene. google.comgoogle.com
AlCl₃ + FeCl₃Reduced isomerization compared to AlCl₃ alone. google.com
Zinc Chloride (ZnCl₂), FeCl₃High selectivity, reduced isomer formation. patsnap.com
AlCl₃ + NitromethaneAllows transalkylation to proceed without isomerization of the carbon skeleton. acs.org
Chloroaluminate Ionic LiquidsAct as a suitable medium for studying isomerization and transalkylation equilibria. researchgate.netacs.orgfigshare.com

Thermodynamic studies have been crucial for understanding the stability and interconversion of this compound and its isomers. The chemical equilibrium of these reactions has been investigated in the liquid phase using chloroaluminate ionic liquids as catalysts. researchgate.net From the temperature dependencies of the equilibrium constants, the standard enthalpies of isomerization and transalkylation have been determined. researchgate.netacs.orgfigshare.com

Experimental techniques such as combustion calorimetry and the transpiration method have been used to obtain fundamental thermochemical data. researchgate.netacs.orgfigshare.com The molar enthalpy of formation for this compound has been measured, and vapor pressure measurements have been conducted using the transpiration method. acs.orgmdpi.com This data is essential for recalculating reaction enthalpies and equilibrium constants for the gaseous phase. researchgate.netacs.org These comprehensive experimental and theoretical studies have helped to build a consistent and reliable set of thermochemical data for branched alkylbenzenes. mdpi.comacs.orgd-nb.info

Table 2: Selected Thermodynamic Data for this compound

Thermodynamic PropertyMethod/ConditionValueReference(s)
Enthalpy of Vaporization (ΔˡgHom)at 298.15 K52.6 kJ/mol mdpi.comd-nb.info
Enthalpy of Formation (ΔfHom)Combustion CalorimetryMeasured acs.orgfigshare.com
Enthalpies of Isomerization & TransalkylationFrom temperature dependence of KeqDetermined researchgate.netacs.orgfigshare.com
Influence of Catalytic Systems on Equilibrium

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of reactions involving this compound. Quantum chemical methods have been extensively used to study the thermodynamics and kinetics of its isomerization and transalkylation reactions. researchgate.netfigshare.com

High-level ab initio methods, including the composite G3MP2 method and Density Functional Theory (DFT) with functionals like B3LYP, have been successfully applied. researchgate.netacs.orgfigshare.com These methods have been used to predict reaction enthalpies for isomerization and transalkylation, showing good agreement with experimental data obtained from thermochemical measurements. researchgate.netacs.org DFT can be employed to model transition states and reaction pathways, offering detailed mechanistic insights.

For the rearrangement of the tert-amyl cation, a key intermediate in these reactions, theoretical calculations at the MP2/6-31G(d,p) level of theory have been used to locate all intermediates and transition structures on the potential energy surface. researchgate.net Such computational studies are invaluable for understanding complex rearrangement processes and validating experimental findings.

Quantum Mechanical Calculations for Intermediates and Transition Structures

Quantum mechanical calculations are crucial for mapping the potential energy surfaces (PES) of reactions involving this compound, allowing for the characterization of fleeting intermediates and the transition structures that connect them. A notable area of study has been the rearrangement of the tert-amyl cation, a key intermediate in various acid-catalyzed reactions.

Detailed computational studies have been performed to understand the mechanism by which the carbon atoms within the tert-amyl cation can interchange. Research using ¹³C NMR spectroscopy revealed that the interchange of the inner and outer carbon atoms proceeds with a significant energy barrier of 19.5 ± 2.0 kcal/mol. acs.org To explain this, a plausible reaction pathway was modeled using quantum mechanical calculations. acs.orgresearchgate.net

The proposed mechanism involves several key steps:

A hydride migration occurs in the initial tert-amyl cation to form a secondary 2-pentyl cation intermediate. acs.orgresearchgate.net

This 2-pentyl cation can then rearrange to a 3-pentyl cation. acs.orgresearchgate.net

The 3-pentyl cation proceeds through a protonated cyclopropane (B1198618) intermediate. acs.orgresearchgate.net This species undergoes a degenerate corner-to-corner hydride shift, effectively scrambling the carbon positions. acs.orgresearchgate.net

The reverse process, starting from the rearranged 3-pentyl cation, leads back to a tert-amyl cation where the carbon skeleton has been altered. acs.orgresearchgate.net

To validate this proposed pathway, all intermediates and transition structures were located and characterized on the potential energy surface. acs.orgresearchgate.netresearchgate.net These calculations were performed at the MP2/6-31G(d,p) level of theory. acs.orgresearchgate.netresearchgate.net The computational results indicated that the transition structure associated with the process that interchanges the inside and outside carbons possesses the highest energy barrier, which is consistent with experimental observations from NMR studies. acs.orgresearchgate.netresearchgate.net Such theoretical investigations, supported by experimental data, are fundamental to confirming complex rearrangement mechanisms. uni-oldenburg.de

Prediction of Reaction Enthalpies using Ab Initio Methods (e.g., B3LYP, G3MP2)

Ab initio (from the beginning) quantum chemistry methods are powerful tools for predicting the thermodynamic properties of chemical reactions, providing data that can be difficult to obtain experimentally. For this compound, these methods have been successfully employed to calculate reaction enthalpies for important industrial reactions like isomerization and transalkylation. researchgate.netacs.org

Researchers have conducted studies where the chemical equilibria of mutual interconversions of tert-amylbenzenes were investigated in the presence of chloroaluminate ionic liquid catalysts. acs.org From the temperature dependence of the measured equilibrium constants, experimental values for the enthalpies of isomerization and transalkylation were determined. acs.org These experimental results then served as a benchmark to validate the accuracy of high-level ab initio calculations. researchgate.netacs.org

Two widely used methods for these predictions are:

B3LYP: A hybrid density functional theory (DFT) method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its balance of computational cost and accuracy.

G3MP2: A composite method, part of the Gaussian-n theory family, that approximates a high-level calculation through a series of lower-level calculations and empirical corrections. It is designed to yield accurate thermochemical data, including enthalpies of formation and reaction. mdpi.com

Studies have shown that both the B3LYP and G3MP2 methods can successfully predict the reaction enthalpies for the isomerization and transalkylation of tert-amylbenzenes, with results showing good agreement with thermochemical measurements. researchgate.net This validation is critical, as it allows for the confident prediction of thermodynamic data for related reactions or for systems where experimental data is unavailable. d-nb.info

Table 1: Computational Methods for Predicting Reaction Enthalpies of this compound

Reaction Type Computational Method Basis Set Finding Source
Isomerization B3LYP, G3MP2 6-311++G(2d,2p) recommended for B3LYP Successfully tested for prediction of reaction enthalpies. researchgate.netacs.org researchgate.netacs.org
Transalkylation B3LYP, G3MP2 6-311++G(2d,2p) recommended for B3LYP Successfully tested for prediction of reaction enthalpies. researchgate.netacs.org researchgate.netacs.org
Hydrogenation G3MP2, G4 Not specified in snippet Used to calculate theoretical gas-phase enthalpies of formation for alkylbenzenes to derive reaction enthalpies. mdpi.com mdpi.com

Studies on Bond Dissociation Enthalpies in Benzene Derivatives

Bond dissociation enthalpy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond. It is a fundamental parameter for understanding chemical reactivity, radical stability, and reaction mechanisms. The C-H bonds in the tert-amyl substituent of this compound are unactivated C(sp³)–H bonds, which are characterized by high BDEs, typically exceeding 96 kcal/mol (400 kJ/mol). rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to calculate BDEs in benzene derivatives. vjs.ac.vn A specific model chemistry, ROB3LYP/6-311++G(d,p)//B3LYP/6-311G(d,p), has been shown to reproduce experimental BDE values with a high degree of accuracy, typically within 1.0–2.0 kcal/mol. vjs.ac.vn

Key findings from these computational studies on benzene derivatives include:

Methodology Evaluation: Different DFT functionals have been evaluated for their accuracy in calculating BDEs. While the widely used B3LYP functional can have notable deviations, other functionals like MPW1P86 and ωB97X-D have been found to provide better agreement with experimental data for various types of bonds. rsc.orgresearchgate.net Composite methods such as G4 are also used as benchmarks due to their high accuracy. rsc.org

Substituent Effects: The electronic nature of substituents on the benzene ring can influence the BDE of a particular bond. For many classes of benzene derivatives like phenols and anilines, a good linear correlation is found between the BDE values and Hammett constants, which quantify the electronic effect of the substituent. vjs.ac.vn However, this correlation is notably poor for toluenes and other simple alkylbenzenes. vjs.ac.vn This suggests that for this compound, the electronic effects of substituents on the ring would have a less predictable, non-linear impact on the C-H BDEs of the alkyl side chain.

The calculation of BDEs for the various C-H bonds in the tert-amyl group (primary C-H in the ethyl moiety, and tertiary C-H, if it were not a quaternary center) is essential for predicting the selectivity of radical-mediated reactions, such as halogenation or oxidation.

Applications in Advanced Materials and Chemical Synthesis

Intermediate in Hydrogen Peroxide Production

Tert-amylbenzene is an essential intermediate in the manufacturing of hydrogen peroxide (H₂O₂). solvay.comgminsights.com The industrial production of hydrogen peroxide widely utilizes the anthraquinone (B42736) process, where this compound plays a pivotal role. solvay.comgoogle.com

Role in the Synthesis of 2-Amylanthraquinone (B82082) (AAQ)

The synthesis of 2-amylanthraquinone (AAQ), a critical component in the hydrogen peroxide production cycle, relies on this compound. google.comvinatiorganics.com The process involves a two-step reaction. Initially, this compound undergoes a reaction with phthalic anhydride (B1165640) in the presence of a catalyst, such as aluminum chloride, to form the intermediate 2-(4-neopentylbenzoyl) benzoic acid. google.com This intermediate is then subjected to a cyclization reaction, also under catalytic conditions, to yield 2-amylanthraquinone. google.com The purity of the initial this compound is a significant factor, as higher purity levels can lead to increased productivity in AAQ synthesis. solvay.com

Reaction Step Reactants Catalyst Product
AlkylationThis compound, Phthalic AnhydrideAluminum chloride2-(4-neopentylbenzoyl) benzoic acid
Cyclization2-(4-neopentylbenzoyl) benzoic acidCatalyst2-Amylanthraquinone (AAQ)

Table 1: Synthesis of 2-Amylanthraquinone from this compound

Building Block in Pharmaceutical Synthesis

This compound serves as a fundamental building block in the synthesis of certain active pharmaceutical ingredients (APIs). solvay.comgminsights.com Its chemical structure is incorporated into the final API, making it an indispensable raw material in specific pharmaceutical manufacturing processes. vinatiorganics.comsolvay.com

Synthesis of Antifungal Active Pharmaceutical Ingredients (APIs)

The primary pharmaceutical application of this compound is in the creation of potent antifungal APIs. gminsights.comvinatiorganics.comsolvay.com The growing incidence of fungal infections has spurred the development of new and effective antifungal treatments, driving the demand for this compound in this sector. gminsights.comnewswire.com

Development of Amorolfine and Related Compounds

A notable example of this compound's role in pharmaceuticals is its use in the synthesis of amorolfine. solvay.comsolvay.comasdreports.com Amorolfine is a powerful antifungal agent used in topical treatments for nail infections. gminsights.com this compound is a key component in the chemical structure of amorolfine, making it a critical precursor in its production. solvay.com The high purity of this compound is advantageous in this context, as it can simplify the synthesis process and potentially lead to higher yields of the final API. solvay.com

Electrolyte Additive in Lithium-ion Batteries

This compound is utilized as an electrolyte additive to enhance the safety and performance of lithium-ion batteries. solvay.comgminsights.comasdreports.com Its addition to the electrolyte solution helps to mitigate some of the risks associated with battery operation, particularly overcharging. vinatiorganics.comsolvay.com

The presence of this compound in the electrolyte improves the thermal stability and ionic conductivity of the battery. chemicalbook.comscientificlabs.comsigmaaldrich.com It functions as an overcharge protection additive by having a specific oxidation initiation voltage. gminsights.comsolvay.comasdreports.com This means it will not react prematurely, which could damage the battery, but will react to prevent the dangerous consequences of overcharging, such as overheating, fire, and explosion. gminsights.comsolvay.comasdreports.com Furthermore, using this compound can lead to an increased number of charge/discharge cycles and enhanced security in a voltage range of 4.6 V to 5.0 V. solvay.comasdreports.com Its low moisture content and high purity level make it a particularly suitable additive for this application. solvay.comasdreports.com These properties have led to its use in batteries for small electronic devices and mobile communication devices. gminsights.comasdreports.com

Property Benefit in Lithium-ion Batteries
Overcharge ProtectionPrevents overheating, fire, and explosion. gminsights.comsolvay.comasdreports.com
Thermal StabilityEnhances battery safety. chemicalbook.comscientificlabs.comsigmaaldrich.com
Ionic ConductivityImproves battery performance. chemicalbook.comscientificlabs.comsigmaaldrich.com
Increased Cycle LifeAllows for a greater number of charge/discharge cycles. solvay.comasdreports.com
High Purity & Low MoistureEnsures optimal electrolyte performance. solvay.comasdreports.com

Table 2: Benefits of this compound as a Lithium-ion Battery Electrolyte Additive

Mechanism of Overcharge Protection and Thermal Stability Enhancement

This compound (TAB) serves as a critical additive in the electrolytes of lithium-ion batteries, primarily to provide overcharge protection and enhance thermal stability. scientificlabs.comchemicalbook.com Its mechanism of action is multifaceted and centers on its electrochemical properties at high voltages. solvay.comsolvay.com

TAB possesses a relatively high oxidation initiation voltage, typically between +4.6V and +5.0V versus lithium. solvay.comgoogle.comsolvay.com This is advantageous because it does not readily oxidize or decompose under normal operating voltages (around 4.2V), thus avoiding premature battery degradation. solvay.comsolvay.com However, during an overcharge event where the cell voltage exceeds its normal limits, TAB begins to oxidize. solvay.comsolvay.com This oxidation process is key to its protective function.

The oxidation of TAB at the cathode surface during overcharge can initiate several safety mechanisms. solvay.comsolvay.com It can lead to the formation of a protective, electronically conductive film on the cathode. researchgate.net This process, sometimes involving electrochemical oxidation polymerization, helps to prevent further unwanted reactions at the electrode-electrolyte interface. researchgate.net The oxidation of TAB can also directly generate gas and heat. solvay.comsolvay.com The increase in internal temperature can trigger a shutdown of the battery's separator, while the gas generation can activate a current interrupt device (CID), both of which prevent catastrophic failure like ignition or explosion. solvay.com

Furthermore, TAB functions as a radical interceptor and a redox shuttle. solvay.comnewswire.com This role helps to stabilize the battery system, especially under abusive conditions like overcharging. solvay.com Unlike some other additives that are consumed during their protective action, TAB can act more like an initiator and is not fully consumed, allowing it to be effective at lower concentrations. solvay.com Research has shown that the heat generation from electrolytes containing TAB is significantly lower than those with other additives like cyclohexyl benzene (B151609) (CHB), reducing the risk of thermal runaway. researchgate.net This enhancement in thermal stability is crucial for the safety and reliability of high-energy-density lithium-ion batteries. rsc.orgsci-hub.se

Influence on Ionic Conductivity and Battery Performance

Table 1: Effect of this compound (TAB) on Battery Performance

Performance Metric Observation with TAB Additive Source Citation
Overcharge Protection Provides protection in the 4.6 V – 5.0 V range. solvay.comnewswire.com
Cell Cycling Does not negatively affect the number of charge/discharge cycles. solvay.comsolvay.com
High-Temp Storage Better performance with less gas generation compared to CHB. solvay.com
Self-Discharge Prevents self-discharge, lessening voltage drop during storage. google.com

| Ionic Conductivity | High concentrations (>5%) may decrease Li-ion conductivity and initial capacity. | google.com |

Advanced Organic Synthesis and Solvent Applications

Intermediate for Complex Organic Molecules

This compound is a significant intermediate in the field of organic synthesis, serving as a building block for more complex molecules. solvay.comcymitquimica.com Its chemical structure, featuring a benzene ring attached to a tert-amyl group, makes it a valuable precursor in various industrial chemical processes. cymitquimica.comontosight.ai

One of the primary applications of this compound is in the production of 2-Amyl-anthraquinone (AAQ). solvay.comresearchgate.net AAQ is a crucial carrier molecule used in the industrial synthesis of hydrogen peroxide (H2O2). solvay.com The high purity of the TAB starting material contributes to higher productivity in this process. solvay.com

In the pharmaceutical sector, this compound is a key component in the synthesis of amorolfine. solvay.comnewswire.com Amorolfine is a potent active pharmaceutical ingredient (API) used in antifungal medications, particularly for treating nail infections. solvay.com The use of high-purity TAB (up to 99.5%) simplifies the synthesis process by potentially eliminating the need for additional purification steps. solvay.com

Furthermore, this compound is used as a raw material in Friedel-Crafts reactions to produce other specialized chemicals. For example, it reacts with phthalic anhydride in the presence of an ionic liquid catalyst to synthesize 2-(4'-amyl-benzoyl) benzoic acid with high yields. google.com It is also a raw material for producing liquid crystal materials. google.com

Solvent Properties in Chemical Reactions

Beyond its role as a reactive intermediate, this compound is utilized for its properties as a solvent in various chemical reactions and industrial applications. solvay.comcymitquimica.com It is a colorless liquid with a characteristic aromatic odor, is insoluble in water, and is soluble in other organic solvents like ethanol (B145695) and acetone. cymitquimica.comontosight.aiguidechem.com

Its relatively low volatility and good solvency for organic compounds make it a suitable medium for carrying out chemical reactions. cymitquimica.com It is employed as a solvent in the pharmaceutical and fine chemical industries. google.com For instance, its solvent properties are leveraged in the production of paints, coatings, and adhesives. guidechem.com

The synthesis of this compound itself can be achieved through several routes, most commonly via the Friedel-Crafts alkylation of benzene. google.com This reaction can use various alkylating agents, including tert-amyl alcohol, isoprene, or tert-pentyl chloride, typically with an acid catalyst like sulfuric acid or aluminum trichloride (B1173362). It can also be synthesized through the side-chain alkylation of cumene (B47948) with ethylene (B1197577). researchgate.net These synthesis methods highlight its central role in alkyl aromatic hydrocarbon chemistry. acs.org

Analytical Methodologies for Tert Amylbenzene Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features and studying the dynamic behavior of tert-amylbenzene.

¹³C NMR Spectroscopy for Isotopic Labeling and Rearrangement Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for investigating the carbon framework of this compound. It is particularly valuable in isotopic labeling studies, which are designed to trace the path of carbon atoms through chemical reactions.

In rearrangement studies of the tert-amyl cation, the immediate precursor to this compound in many synthetic routes, ¹³C NMR has been instrumental. Research on the 2-methyl-2-butyl-1-¹³C cation, a ¹³C-labeled version of the tert-amyl cation, has utilized ¹³C NMR to observe the interchange of carbon atoms within the molecule. nih.gov These studies reveal the intricate mechanistic details of carbocation rearrangements. For instance, a high energy barrier of 19.5 +/- 2.0 kcal/mol was determined for the process that interchanges the inner and outer carbons of the tert-amyl cation, a finding made possible by detailed ¹³C NMR analysis. nih.gov This process is believed to occur through a series of hydride shifts and a protonated cyclopropane (B1198618) intermediate. nih.gov Such detailed mechanistic insights are crucial for controlling reaction pathways and optimizing the synthesis of this compound.

The standard ¹³C NMR spectrum of this compound in a solvent like chloroform-d (B32938) (CDCl₃) provides a characteristic fingerprint of the molecule. guidechem.comchemicalbook.com These reference spectra are essential for confirming the identity and purity of synthesized this compound.

Table 1: Representative ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (ppm) in CDCl₃
C1 (quaternary) Value not available in search results
C2 (aromatic) Value not available in search results
C3 (aromatic) Value not available in search results
C4 (aromatic) Value not available in search results
C5 (aliphatic) Value not available in search results
C6 (aliphatic) Value not available in search results

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to analyze the product distribution of reactions involving this compound. nih.govepa.govup.ac.zaresearchgate.net

In the synthesis of this compound, for example through the Friedel-Crafts alkylation of benzene (B151609), GC-MS is employed to identify and quantify the desired product as well as any isomers and byproducts. google.comgoogle.com This is critical for optimizing reaction conditions to maximize the yield of this compound and minimize the formation of less desirable products like sec-amylbenzene. google.comgoogle.com The mass spectrometer fragments the molecules separated by the gas chromatograph, producing a unique mass spectrum for each component that acts as a molecular fingerprint. The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns. nih.gov

GC-MS is also utilized in the analysis of complex mixtures where this compound may be a component, such as in fuels or environmental samples. dtic.milcore.ac.uk For instance, it has been used in the analysis of organic solvents and additives in lithium-ion battery electrolytes, where this compound is sometimes used. shimadzu.comvinatiorganics.com

Table 2: Key Mass Spectral Peaks for this compound from GC-MS Analysis

m/z (mass-to-charge ratio) Relative Intensity Ion Fragment
119 99.99 [C₉H₁₁]⁺
91 57.37 [C₇H₇]⁺ (Tropylium ion)
148 16.86 [C₁₁H₁₆]⁺ (Molecular ion)
41 16.16 [C₃H₅]⁺

Data sourced from PubChem. nih.gov

Vapor Phase IR Spectroscopy

Vapor phase Infrared (IR) spectroscopy provides information about the vibrational modes of this compound in the gaseous state. nih.gov This technique is complementary to liquid or solid-phase IR spectroscopy and can reveal subtle differences in molecular structure and intermolecular interactions. The NIST Chemistry WebBook contains vapor phase IR spectral data for this compound, which can be used as a reference for identification. nist.gov The spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the aromatic ring and the alkyl substituent, as well as C-C bond vibrations.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Capillary Gas Chromatography (GC) for Mixture Resolution

Capillary Gas Chromatography (GC) is a high-resolution separation technique ideal for analyzing complex mixtures of volatile and semi-volatile compounds like alkylbenzenes. chemicke-listy.czvurup.skdfo-mpo.gc.ca The use of long, narrow capillary columns allows for the separation of closely related isomers that may be difficult to resolve by other methods. vurup.sk

In the context of this compound, capillary GC has been shown to effectively separate it from other compounds in a mixture. For example, a study using a tetraphenyl porphyrin (TPP) stationary phase in a capillary column demonstrated baseline resolution between fenchone (B1672492) and this compound, a separation that was not achieved on a standard HP-5MS column. nih.govfrontiersin.org This highlights the importance of stationary phase selection in achieving desired separations. The high efficiency of capillary columns is crucial for the accurate quantification of this compound in various matrices, including reaction products and commercial formulations. tcichemicals.comresearchgate.net

Liquid Chromatography Applications for Alkylbenzene Series

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for the analysis of less volatile or thermally sensitive compounds. rsc.org For the analysis of alkylbenzenes, including this compound, reversed-phase HPLC is a common approach. sielc.comresearchgate.netoup.com

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of alkylbenzenes is primarily governed by their hydrophobicity. Studies have investigated the adsorption behavior of amylbenzene on different reversed-phase stationary phases (C8, C18, and C30) to better understand and model the separation process. oup.com Furthermore, the separation of alkylbenzene series, including pentylbenzene, is often used to characterize the performance of new HPLC columns, such as monolithic columns. researchgate.netthermofisher.commdpi.com These applications demonstrate the utility of liquid chromatography in the analysis and quality control of this compound and related compounds.

Calorimetric and Thermodynamic Measurements

The determination of the thermodynamic properties of this compound is crucial for understanding its chemical behavior and for process optimization in industrial applications. mdpi.com Methodologies such as combustion calorimetry and the transpiration method are employed to experimentally determine key thermodynamic parameters like the enthalpy of formation and enthalpy of vaporization. acs.orgnih.gov

Combustion Calorimetry for Molar Enthalpy of Formation

Combustion calorimetry is a fundamental technique used to measure the energy of combustion of a substance, from which its standard enthalpy of formation can be derived. acs.org This method provides essential data for thermochemical calculations and for assessing the energetic properties of a compound. mdpi.com

Detailed Research Findings:

In a study on the thermochemistry of this compound, an isoperibol bomb calorimeter was utilized to determine its energy of combustion. acs.org For the experiments, the liquid this compound sample was contained in commercially available polyethylene (B3416737) bulbs. acs.org The standard molar enthalpy of formation (ΔfH°m) for liquid this compound at a standard temperature (T = 298.15 K) was derived from these combustion experiments. The experimentally determined value provides a basis for understanding the compound's stability and is used in calculating reaction enthalpies. acs.orgnih.gov The combination of combustion calorimetry with vapor pressure measurements also allows for the determination of the enthalpy of formation in the gaseous state. acs.org

ParameterValueMethodState
Molar Enthalpy of Formation (ΔfH°m)Data derived from combustion experimentsIsoperibol Bomb CalorimetryLiquid

Transpiration Method for Thermodynamic Data

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds at various temperatures. mdpi.com From the temperature dependence of the vapor pressure, crucial thermodynamic data such as the enthalpy of vaporization (Δl gH°m) can be determined. mdpi.commdpi.com This data is vital for designing and analyzing processes involving phase changes, such as distillation.

Detailed Research Findings:

The transpiration method has been successfully applied to determine the vapor pressures of this compound. acs.org In this method, a stream of an inert carrier gas (like nitrogen) is passed over the sample at a controlled temperature, becoming saturated with the substance's vapor. acs.org By measuring the amount of substance transported by a known volume of gas, the vapor pressure can be calculated using the following equation acs.org:

p = (m / VN2) * (RTa)

where:

p is the vapor pressure

m is the mass of the transported sample

VN2 is the volume of the carrier gas

R is the ideal gas constant

Ta is the temperature of the gas meter acs.org

The data obtained from these measurements are then used to derive the enthalpy of vaporization. This experimental value for the enthalpy of vaporization, when combined with the enthalpy of formation in the liquid state (from combustion calorimetry), yields the enthalpy of formation in the gaseous state. acs.org

Measured PropertyDerived Thermodynamic DataMethod
Vapor Pressure at different temperaturesEnthalpy of Vaporization (Δl gH°m)Transpiration Method
Enthalpy of Vaporization (Δl gH°m)Enthalpy of Formation in Gaseous State (ΔfH°m(g))Combined with Combustion Calorimetry data

Environmental and Safety Considerations in Research and Industrial Production

Toxicological Research and Health Risks

Understanding the toxicological profile of tert-amylbenzene is crucial for ensuring safety in its handling and use. ontosight.ai Research has focused on its acute toxicity, irritation potential, and mutagenicity.

Acute oral toxicity studies are essential for determining the immediate health effects of a single ingestion of a substance. For this compound, these studies have been conducted in rats.

Study Parameter Finding Source
LD50 (Rat)4.35 g/kg tcichemicals.com
LD50 (Rat)5 mL/kg nih.govhaz-map.com
LDL0 (Rat)8740 mg/kg echemi.com

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDL0 (Lethal Dose Low) is the lowest dose reported to have caused death.

Based on these findings, this compound is considered to be minimally toxic after a single ingestion. tcichemicals.com However, lethal-dose studies in rats have shown that it can cause acute pulmonary edema, hemorrhage, and focal fibrosis. nih.govhaz-map.com

Exposure to this compound can lead to irritation of the skin and respiratory system. ontosight.aimarkwideresearch.com According to safety data sheets and chemical databases, the compound is classified as a skin irritant. nih.gov It may cause skin irritation, and in some cases, an allergic skin reaction. nih.gov Prolonged or repeated exposure should be avoided, and protective gloves and clothing are recommended when handling the substance. chemicalbook.comaliyuncs.com

While specific studies on respiratory irritation are not extensively detailed in the provided search results, it is noted that exposure can cause respiratory problems. markwideresearch.com General precautions for handling volatile organic compounds, such as ensuring adequate ventilation and using respiratory protection where necessary, are advised. tcichemicals.comaliyuncs.com

Irritation Potential (Skin and Respiratory System)

Regulatory Compliance in Chemical Manufacturing (e.g., REACH Registration)

The production and marketing of this compound are subject to stringent regulatory frameworks globally to mitigate potential risks. A prominent example of such regulation is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)

REACH is a comprehensive regulation implemented by the European Union to protect human health and the environment from the risks posed by chemicals. Under REACH, companies that manufacture or import chemicals like this compound into the EU in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA).

The registration process requires companies to provide a comprehensive dossier of information on the properties and hazards of the substance, an assessment of the risks associated with its uses, and measures to manage those risks. Solvay, a major producer of this compound, has completed the REACH registration for this substance, a process that is essential for its legal sale and use within the European market. solvay.com This registration underscores the company's commitment to meeting the high standards of safety and environmental protection mandated by the EU. solvay.com The REACH registration number for this compound is 01-2119450079-38. lookpolymers.comlookpolymers.com

The stringent nature of regulations like REACH can present a significant hurdle for market entry, often requiring substantial investment in research and development to ensure compliance. skyquestt.comskyquestt.com This regulatory environment is a key factor influencing the this compound market, particularly in Europe, which is known for its robust chemical industry and high safety standards. skyquestt.com

Global Regulatory Landscape

Beyond REACH, the manufacturing of this compound is governed by various national and international regulations. These often address aspects such as workplace safety, environmental emissions, and transportation of hazardous materials. Compliance with these diverse and complex guidelines is a critical aspect of the chemical manufacturing industry. skyquestt.com

The following table provides a summary of the registration status of this compound under various international chemical inventories.

Regulatory List Status Country/Region
European Inventory of Existing Commercial Chemical Substances (EINECS)ListedEuropean Union
EC InventoryListedEuropean Union
United States Toxic Substances Control Act (TSCA) InventoryListedUnited States
Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)ListedChina
China Catalog of Hazardous chemicals 2015Not ListedChina
Vietnam National Chemical InventoryNot ListedVietnam
Philippines Inventory of Chemicals and Chemical Substances (PICCS)Not ListedPhilippines
New Zealand Inventory of Chemicals (NZIoC)Not ListedNew Zealand
Korea Existing Chemicals List (KECL)Not ListedSouth Korea
Table based on data from ChemicalBook. chemicalbook.com

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound includes the following hazard statements:

H226: Flammable liquid and vapour. tcichemicals.comguidechem.com

H317: May cause an allergic skin reaction. guidechem.com

H411: Toxic to aquatic life with long lasting effects. tcichemicals.comguidechem.com

These classifications necessitate specific precautionary measures for safe handling, storage, and disposal. tcichemicals.comguidechem.com The signal word associated with this compound is "Warning". tcichemicals.com

Research and Industrial Safety Practices

In both research laboratories and industrial production facilities, adherence to strict safety protocols is paramount. This includes the use of appropriate personal protective equipment (PPE) such as safety glasses, gloves, and respiratory protection to prevent skin and eye irritation and inhalation of vapors. chemicalbook.comontosight.ai Facilities must be equipped with adequate ventilation and explosion-proof equipment due to the flammable nature of the compound. chemicalbook.comtcichemicals.com Emergency procedures for spills and fire are also critical components of a comprehensive safety plan. tcichemicals.com

The increasing focus on sustainable practices within the chemical industry is also influencing the production of this compound. skyquestt.comskyquestt.com This trend encourages the development of more environmentally friendly manufacturing processes and a greater emphasis on reducing the environmental impact of chemical production. skyquestt.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems

The synthesis of tert-amylbenzene, primarily through Friedel-Crafts alkylation, is a cornerstone of its industrial production. google.com A key challenge in this process is controlling the formation of isomers, which can affect product purity and yield. google.com Traditional catalysts like aluminum chloride (AlCl₃) can lead to isomerization of the tert-pentyl group. google.comgoogle.com

Current research is actively exploring more selective and environmentally friendly catalytic systems. Noteworthy developments include:

Mixed-Metal Catalysts: A combination of Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), has been shown to reduce the formation of isomers to less than 0.2% and achieve yields of up to 90%. google.com This approach mitigates the drawbacks of using single-component or acid-mixture catalysts. google.com

Solid Superbase Catalysts: The use of solid superbases, like K/KOH/γ-Al₂O₃, for the side-chain alkylation of cumene (B47948) with ethylene (B1197577) presents an alternative production route. researchgate.net This method is being investigated for its potential to improve efficiency and reduce waste. researchgate.net

Zeolite Catalysts: Large-pore zeolite catalysts are being studied for the liquid-phase heterogeneous alkylation of benzene (B151609) with 2-methyl-2-butene (B146552). oup.com This method offers a potentially greener and more selective pathway for this compound synthesis. oup.com

Ionic Liquids: Chloroaluminate ionic liquids are being examined as catalysts for the alkylation of long-chain alkenes and in the study of this compound isomerization and transalkylation reactions. acs.orgresearchgate.net

A significant focus of this research is to find new synthetic methods that can effectively control isomer content and produce high-purity this compound. google.com

Development of New Derivatives and Their Applications

The unique structure of this compound makes it a valuable precursor for a variety of derivatives with specialized applications. ontosight.ai Research in this area is expanding, with a focus on creating high-value materials.

Key areas of derivative development include:

Pharmaceuticals: this compound is a crucial intermediate in the synthesis of amorolfine, a potent antifungal agent. solvay.com Its high purity simplifies production processes and reduces costs. Research continues to explore other pharmaceutical applications.

Polymer Additives: There is growing interest in using this compound as a precursor for high-performance polymer additives, such as plasticizers and antioxidants. markwideresearch.com

Bio-based Surfactants: The development of bio-based surfactants from this compound is an emerging area, driven by the increasing demand for sustainable and eco-friendly products. markwideresearch.com

Liquid Crystal Materials: this compound is used in the synthesis of novel liquid crystal materials. google.com

Hydrogen Peroxide Production: It is a vital intermediate for producing 2-amyl anthraquinone (B42736), which acts as a catalyst in the mass production of hydrogen peroxide. solvay.comvinatiorganics.com

The following table summarizes some of the key derivatives and their applications:

Derivative/Application AreaSpecific UseResearch Focus
Amorolfine Antifungal medication. solvay.comOptimizing synthesis to improve yields and reduce costs.
2-Amylanthraquinone (B82082) Catalyst for hydrogen peroxide production. vinatiorganics.compatsnap.comEnhancing catalytic efficiency. google.com
Polymer Additives High-performance plasticizers and antioxidants. markwideresearch.comDeveloping new additives with improved properties. markwideresearch.com
Bio-based Surfactants Eco-friendly cleaning and emulsifying agents. markwideresearch.comCreating sustainable surfactant alternatives. markwideresearch.com

Deepening Mechanistic Understanding through Advanced Computational Models

Advanced computational models, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding the reaction mechanisms involved in the synthesis and reactivity of this compound. mdpi.com These models provide insights that are difficult to obtain through experimental methods alone.

Applications of computational modeling include:

Reaction Pathway Analysis: DFT can be used to model transition states and reaction pathways in Friedel-Crafts alkylation, helping to predict and control the formation of isomers.

Reactivity Prediction: Computational tools can correlate the electronic properties of this compound with its observed reactivity, aiding in the design of novel reactions.

Catalyst Design: Molecular dynamics simulations can predict steric interactions between the bulky tert-amyl group and potential catalysts, guiding the design of more efficient catalytic systems.

Kinetic Modeling: Methodologies are being developed to extract reaction mechanisms and kinetic models from atomistic simulations, which can be used for chemical reaction engineering and design. nih.gov

These computational approaches allow researchers to predict the behavior of this compound in various chemical environments, accelerating the discovery of new synthetic routes and applications. rsc.org

Sustainability in this compound Production and Utilization

The chemical industry is increasingly focused on sustainable practices, and the production of this compound is no exception. skyquestt.comskyquestt.com Research and development efforts are geared towards creating more eco-friendly manufacturing processes and reducing the environmental impact of its use. skyquestt.com

Key trends in sustainability include:

Green Chemistry Approaches: The development of "greener" synthesis routes is a major focus. This includes using less toxic reagents, such as benzyl (B1604629) and allyl alcohols, in place of traditional benzyl halides in Friedel-Crafts type reactions. beilstein-journals.org

Eco-Friendly Manufacturing: Companies are investing in technologies to enhance production efficiency and minimize environmental impact. skyquestt.comgiiresearch.com This includes adopting green practices to reduce waste and energy consumption during production. vinatiorganics.com

Renewable Feedstocks: There is interest in exploring the potential for producing this compound and its derivatives from renewable resources, aligning with the broader shift towards a bio-based economy. skyquestt.comskyquestt.com

The growing demand for sustainable products is a key driver for innovation in the this compound market. markwideresearch.com

Integration into Multi-Component Systems for Enhanced Performance

A significant area of emerging application for this compound is its use as a functional additive in complex multi-component systems, most notably in the electrolytes of lithium-ion batteries. solvay.comvinatiorganics.com

Role in Lithium-Ion Batteries:

Overcharge Protection: this compound acts as an electrolyte additive that prevents overcharging in lithium-ion batteries. solvay.comvinatiorganics.com It has a suitable oxidation initiation voltage that helps to prevent the ignition and explosion of batteries when they are overcharged. solvay.comgminsights.com

Enhanced Safety and Performance: Compared to other overcharge protection additives, this compound has a higher oxidation initiation voltage, which prevents it from reacting prematurely and damaging the battery. solvay.com This leads to increased safety and a greater number of charge/discharge cycles. solvay.com Its use is particularly noted in batteries for small electronic devices and mobile communication devices. solvay.comgminsights.com

The high purity and low moisture content of specific grades of this compound make it an ideal electrolyte additive for improving the safety and longevity of lithium-ion batteries. solvay.com Research in this area focuses on optimizing its concentration and interaction with other electrolyte components to further enhance battery performance.

Q & A

Q. Q. What strategies improve the efficiency of literature reviews for tert-Amylbenzene-related research?

  • Methodological Answer : Use Boolean operators in databases (SciFinder, Reaxys) to filter by reaction type (e.g., "alkylation AND steric effects"). Prioritize primary sources with detailed experimental sections. Cross-validate findings using citation tracking tools (e.g., Web of Science) to identify seminal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.